methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its fused ring structure, which includes a furan ring, a chromene ring, and a methoxyphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxycoumarin with 4-methoxybenzaldehyde in the presence of a base catalyst such as piperidine. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furochromene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furochromene structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar in structure but with a hexahydroquinoline ring instead of a furochromene ring.
4-Hydroxy-2-quinolones: Share the chromene core but differ in the substituents and additional rings.
Uniqueness
Methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its fused furochromene structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C20H16O6 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C20H16O6/c1-23-12-9-7-11(8-10-12)15-16-17(26-18(15)20(22)24-2)13-5-3-4-6-14(13)25-19(16)21/h3-10,15,18H,1-2H3 |
InChI Key |
IRPHLXIDTMQGCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.